molecular formula C11H16N2O3 B061395 tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 169280-83-5

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No. B061395
M. Wt: 224.26 g/mol
InChI Key: BORDVYKLAFQRSP-UHFFFAOYSA-N
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Description

Tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a compound involved in various synthetic and analytical chemical processes. It serves as an intermediate in the synthesis of biologically active compounds and has been studied for its chemical and physical properties.

Synthesis Analysis

The synthesis of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate and related compounds involves multi-step chemical reactions starting from basic chemical precursors. For example, the synthesis of related compounds has been achieved through reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by spectroscopic methods (Çolak et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallographic analysis, plays a crucial role in understanding the configuration and conformation of chemical compounds. For instance, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound stability (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate and its derivatives are central to its utility in synthesis. For example, its reactions with singlet oxygen or through palladium(II)-catalyzed C–H bond activation demonstrate the compound's versatility in organic synthesis (Wasserman et al., 2004), (Jean‐Ho Chu et al., 2013).

Scientific Research Applications

  • Synthesis of Complex Molecules :

    • The title compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, is an example of an all-cis trisubstituted pyrrolidin-2-one, demonstrating the complexity achievable in molecular synthesis (Weber, Ettmayer, Hübner, & Gstach, 1995).
  • Photoredox-Catalyzed Amination :

    • A study reports a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for assembling a range of 3-aminochromones (Wang et al., 2022).
  • Synthesis of Carbamate Derivatives :

    • tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, as new members of isostructural family of compounds, show interesting molecular interactions such as hydrogen and halogen bonds (Baillargeon et al., 2017).
  • Catalysis and Organic Reactions :

    • The study of the regioselectivity in the synthesis of pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride shows the influence of reaction media and conditions on the final products (Martins et al., 2012).
    • A process development study of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, demonstrates its scalability and efficiency (Li et al., 2012).
  • Medicinal Chemistry and Drug Synthesis :

    • tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
  • Synthetic Methodologies :

    • The study on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of natural product jaspine B, illustrates complex synthetic methodologies (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVYKLAFQRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393792
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

CAS RN

169280-83-5
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate
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Synthesis routes and methods I

Procedure details

To 4.6 mL (4.6 mmol) of a 1M solution of lithium aluminum hydride in diethyl ether at −40° C. under a nitrogen atmosphere, was added a slution of 618 mg (2.3 mmol) of ethyl 6-(tert-butyloxycarbonylamino)nicotinate from part B in 40 mL of anhydrous tetrahydrofuran. After the addition, this was warmed to room temperature, stirred for 3 hours, cooled to 0° C., and 145 μL of water, 145 μL of 20% sodium hydroxide solution and 290 μL of water were successively added. To the resulting mixture was added 50 mL of tetrahydrofuran and stirring continued for 30 minutes. Anhydrous magnesium sulfate was added, the solids removed via filtration and the filtrate concentrated under reduced pressure to afford 460 mg of the desired product, m/e=224(M+), which was used directly in the next step.
Quantity
145 μL
Type
reactant
Reaction Step One
Name
Quantity
290 μL
Type
solvent
Reaction Step One
Name
Quantity
145 μL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
618 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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40 mL
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solvent
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0 (± 1) mol
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Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 6-(bis(tert-butoxycarbonyl)amino)nicotinate 115 (300 g, 819 mmol) in THF (1.2 L) was added LiAlH4 (57.6 g, 1.51 mol) in THF (3 L) over a period of 30 min at 0° C. The reaction mixture was stirred for 6 h, and H2O (30.0 ml) and 10% NaOH solution (60.0 mL) were added. The solids were removed by filtration and the filtrate was dried (Na2SO4) and concentrated. The crude residue was purified by flash chromatography (CH2Cl2; MeOH=40:1) to give 116 (85.0 g, 46% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
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Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
46%

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-tert-butoxycarbonylamino-nicotinic acid ethyl ester (3.50 g, 13.1 mmol) in THF (20 mL) under nitrogen was added LiAlH4 (0.91 g, 24.0 mmol) in THF (20 mL) over a period of 2 h. The reaction mixture was stirred for 6 h, then NH4Cl (sat.) was added (carefully) until neutral solution. The mixture was filtered and concentrated under reduced pressure to give (5-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (2.00 g 68%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
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solvent
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Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org

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